1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and an azetidine ring connected to a 5-methylbenzimidazole moiety.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(6-methyl-1H-benzimidazol-2-yl)azetidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-13-2-7-18-19(8-13)25-21(24-18)15-10-26(11-15)22(29)14-9-20(28)27(12-14)17-5-3-16(23)4-6-17/h2-8,14-15H,9-12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBCHYQPGRUEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic synthesis. A general synthetic route may include:
Formation of the Benzimidazole Core: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be constructed via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Coupling Reactions: The fluorophenyl group can be introduced through coupling reactions such as Suzuki or Heck coupling, using appropriate fluorophenyl boronic acids or halides.
Final Assembly: The final step involves the coupling of the synthesized intermediates to form the desired compound, often using peptide coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain moieties within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl or benzimidazole rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structural motifs to 1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one exhibit significant anticancer properties. The benzimidazole moiety is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that modifications to the benzimidazole structure can enhance potency against various cancer cell lines, suggesting that this compound may also possess similar capabilities .
1.2 Neurological Applications
The compound's structural similarities to known GABA-A receptor modulators position it as a potential candidate for treating neurological disorders. Research has demonstrated that benzimidazole derivatives can act as positive allosteric modulators of GABA-A receptors, which are crucial in the treatment of anxiety and epilepsy. The incorporation of the fluorophenyl group may enhance binding affinity and selectivity, leading to improved therapeutic profiles .
Structure-Activity Relationship Studies
2.1 Design and Synthesis
The synthesis of this compound involves several key steps that allow for structural modifications aimed at optimizing biological activity. The introduction of the 4-fluorophenyl group is particularly noteworthy due to its influence on metabolic stability, as fluorinated compounds often exhibit reduced metabolic degradation compared to their non-fluorinated counterparts .
2.2 Case Studies
A series of studies have explored the impact of various substituents on the benzimidazole core, demonstrating that specific modifications can lead to enhanced activity against target receptors. For instance, compounds with a methyl group at the 5-position of the benzimidazole showed improved metabolic stability and receptor binding compared to their counterparts lacking this modification .
Pharmacological Insights
3.1 Mechanism of Action
The mechanism by which this compound exerts its effects is likely multifaceted, involving modulation of neurotransmitter systems and inhibition of specific enzymatic pathways associated with disease processes. Understanding these mechanisms is crucial for further development and optimization of this compound for clinical use .
3.2 Toxicological Profile
Preliminary studies suggest that compounds in this class exhibit favorable safety profiles, but comprehensive toxicological assessments are necessary to fully understand the implications of long-term use. Investigations into acute and chronic toxicity will be essential for regulatory approval and clinical application .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby influencing various biological pathways. The exact molecular targets and pathways would depend on the specific context of its use, such as in drug development or biological research.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following table highlights structural distinctions between the target compound and analogues from the evidence:
Pharmacological and Physicochemical Properties
- Target Compound : The azetidine-carbonyl linker may improve binding affinity to targets like CK1δ (casein kinase 1 delta), as seen in structurally related kinase inhibitors .
- 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity enhances membrane permeability, while chlorine increases steric bulk and metabolic stability .
- Azetidine vs.
Biological Activity
The compound 1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₄FN₃O₂
- IUPAC Name : this compound
Research indicates that compounds containing the benzimidazole moiety often exhibit significant interactions with various biological targets. Specifically, the benzimidazole derivatives have been studied for their role as positive allosteric modulators (PAMs) of the GABA-A receptor, which is crucial for neurotransmission and has implications in treating anxiety and other neurological disorders .
The 4-fluorophenyl group is known to enhance metabolic stability and receptor binding affinity. Studies have shown that fluorinated compounds typically exhibit altered pharmacokinetic properties, which can lead to improved efficacy and reduced side effects .
Pharmacological Properties
- Neuroleptic Activity :
- Metabolic Stability :
- Toxicity Assessment :
Case Study 1: GABA-A Receptor Modulation
In a study investigating the modulation of GABA-A receptors, researchers synthesized a series of derivatives based on the benzimidazole scaffold. The findings indicated that certain modifications, including the introduction of the 4-fluorophenyl group, significantly enhanced binding affinity and selectivity towards the α1β2γ2 interface of the GABA-A receptor, suggesting potential therapeutic benefits in anxiety disorders .
Case Study 2: Neuroleptic Efficacy
A comparative study involving various neuroleptic agents found that derivatives similar to our compound exhibited promising results in reducing psychotic symptoms with fewer extrapyramidal side effects compared to traditional neuroleptics like haloperidol. This highlights the therapeutic potential of such compounds in psychiatric medicine .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄FN₃O₂ |
| IUPAC Name | This compound |
| Neuroleptic Activity | Comparable to haloperidol |
| Metabolic Stability | High (90% parent compound remaining after 120 min) |
| Toxicity | Lower hepatotoxicity compared to alpidem |
Q & A
How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including pyrrolidinone core formation, azetidine coupling, and fluorophenyl substitution. Key strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for benzimidazole-azetidine coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance azetidine-carbonyl reactivity .
- Catalytic additives : Use of triethylamine or DMAP improves acylation efficiency during pyrrolidinone functionalization .
- Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity .
What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- X-ray crystallography : SHELXL software refines crystal structures to confirm stereochemistry and bond angles, particularly for the azetidine-pyrrolidinone junction .
- NMR spectroscopy : H-C HSQC and HMBC experiments resolve overlapping signals in the benzimidazole and fluorophenyl regions .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC-DAD : Monitors reaction progress and quantifies impurities using UV-Vis spectra (λ = 254 nm for benzimidazole absorption) .
How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
Methodological Answer:
- Target-specific assays : Compare IC values across kinase inhibition (e.g., IGF-1R) and antimicrobial assays to identify off-target effects .
- Structural analogs : Test derivatives with modified azetidine or benzimidazole groups to isolate pharmacophore contributions .
- Meta-analysis : Cross-reference bioactivity data from peer-reviewed studies (e.g., conflicting cytotoxicity reports) while controlling for assay conditions (e.g., cell line variability) .
What computational methods are suitable for modeling interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., IGF-1R) using crystallographic data (PDB ID: 3DYS) to prioritize fluorophenyl-azetidine orientation .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonding with catalytic lysine residues .
- QSAR models : Train on benzimidazole derivatives to predict logP and polar surface area, optimizing pharmacokinetic properties .
How should stability studies be designed to evaluate degradation under physiological conditions?
Methodological Answer:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C for 24–72 hours .
- LC-MS analysis : Identify degradation products (e.g., hydrolyzed azetidine ring or defluorinated metabolites) .
- Temperature-dependent stability : Store at 4°C, 25°C, and 40°C for 1 month; monitor via DSC for polymorphic transitions .
What strategies are effective for chiral resolution if stereocenters are present?
Methodological Answer:
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
- Circular dichroism (CD) : Correlate optical activity with crystallographic data to assign absolute configuration .
- Enzymatic resolution : Screen lipases (e.g., Candida antarctica) for selective ester hydrolysis of racemic mixtures .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Core modifications : Replace the fluorophenyl group with trifluoromethyl or methoxy substituents to assess electronic effects on target binding .
- Azetidine ring expansion : Test 5-membered vs. 6-membered rings to evaluate conformational flexibility .
- Benzimidazole substitutions : Introduce methyl or ethyl groups at position 5 to modulate lipophilicity and solubility .
What precautions are necessary for safe handling due to fluorinated and reactive intermediates?
Methodological Answer:
- Fluorophenyl intermediates : Use fume hoods and PPE (nitrile gloves, safety goggles) to prevent inhalation/contact .
- Azetidine-carbonyl chloride : Store under inert gas (Ar) to avoid hydrolysis; quench excess reagent with ice-cold methanol .
- Waste disposal : Neutralize acidic/basic waste with bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
